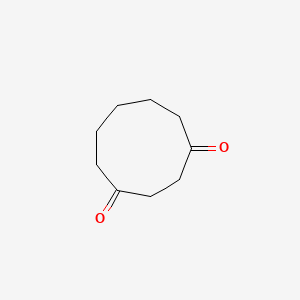
Cyclononane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclononane-1,4-dione is a cyclic diketone with the molecular formula C9H14O2 It is a member of the cycloalkane family, specifically a cyclononane derivative, where two ketone groups are positioned at the 1 and 4 positions of the nine-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclononane-1,4-dione can be synthesized through several methods, including:
Oxidation of Cyclononane: One common method involves the oxidation of cyclononane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. This reaction introduces the ketone functionalities at the desired positions.
Cyclization Reactions: Another approach is the cyclization of linear precursors containing appropriate functional groups. For instance, the cyclization of 1,9-nonanedione can yield this compound under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors to ensure efficient and controlled synthesis. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclononane-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the diketone into carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can reduce the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Cyclononane-1,4-dicarboxylic acid.
Reduction: Cyclononane-1,4-diol.
Substitution: Halogenated cyclononane derivatives.
Scientific Research Applications
Cyclononane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex cyclic structures.
Biology: Studies have explored its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use in drug development.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclononane-1,4-dione exerts its effects involves interactions with various molecular targets. The ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Cyclononane-1,4-dione can be compared with other cyclic diketones such as:
Cyclohexane-1,4-dione: A six-membered ring diketone with similar reactivity but different ring strain and stability.
Cyclooctane-1,4-dione: An eight-membered ring diketone with slightly different chemical properties due to the ring size.
Cyclodecane-1,4-dione: A ten-membered ring diketone with lower ring strain compared to this compound.
The uniqueness of this compound lies in its nine-membered ring structure, which provides a balance between ring strain and stability, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
cyclononane-1,4-dione |
InChI |
InChI=1S/C9H14O2/c10-8-4-2-1-3-5-9(11)7-6-8/h1-7H2 |
InChI Key |
DMWAGNKQUHYLMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CCC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


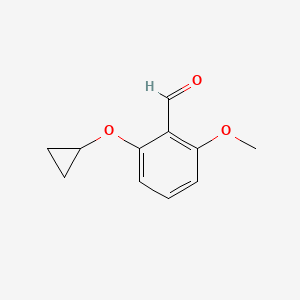
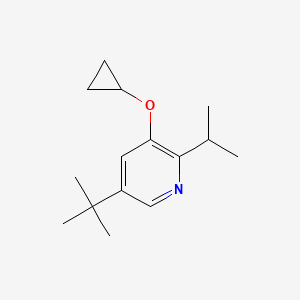
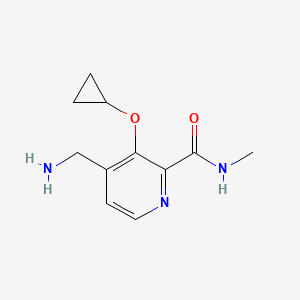
![[(3-Isopropoxy-2-thienyl)methyl]amine](/img/structure/B14813924.png)
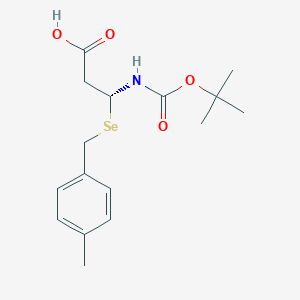


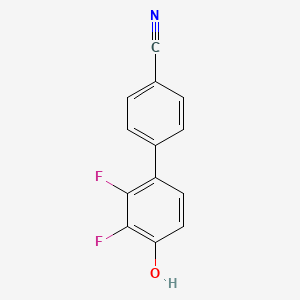
![rel-Benzyl ethyl (10-oxo-10-((5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)amino)decyl)phosphonate](/img/structure/B14813946.png)
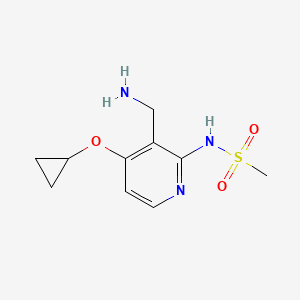
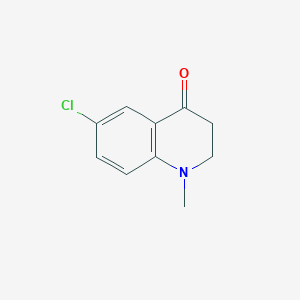
![ethyl 2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14813963.png)
![1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride](/img/structure/B14813985.png)

